N-(1-ethyl-1H-pyrazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, fluorophenyl, and isoxazolo-pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the isoxazolo-pyridine core through cyclization reactions, followed by the introduction of the pyrazole and fluorophenyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Shares the pyrazole and carboxamide moieties but differs in the substituents and overall structure.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a pyrazole core but with different substituents and functional groups.
Uniqueness
N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, fluorophenyl, and isoxazolo-pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16FN5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16FN5O2/c1-3-25-10-14(9-21-25)22-18(26)15-8-16(12-4-6-13(20)7-5-12)23-19-17(15)11(2)24-27-19/h4-10H,3H2,1-2H3,(H,22,26) |
InChI Key |
ZDZFHCMDMFJQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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